molecular formula C11H13BrN2 B1522346 5-Bromo-1-(tert-butyl)-1H-benzo[d]imidazole CAS No. 1187386-22-6

5-Bromo-1-(tert-butyl)-1H-benzo[d]imidazole

Cat. No.: B1522346
CAS No.: 1187386-22-6
M. Wt: 253.14 g/mol
InChI Key: IILSCUZPOBADKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Characteristics and Nomenclature

5-Bromo-1-(tert-butyl)-1H-benzo[d]imidazole exhibits a distinctive molecular architecture that defines its chemical behavior and potential applications. The compound possesses the molecular formula C₁₁H₁₃BrN₂ with a molecular weight of 253.14 grams per mole, representing a relatively compact heterocyclic structure with strategically positioned functional groups. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, where the compound is designated as 5-bromo-1-(tert-butyl)-1H-benzo[d]imidazole, reflecting the precise positioning of the bromine substituent at the fifth carbon position and the tert-butyl group attached to the first nitrogen atom of the imidazole ring.

The structural framework consists of a bicyclic system where a benzene ring is fused to an imidazole ring, creating the characteristic benzimidazole core structure. The bromine atom occupies a specific position on the benzene portion of the molecule, while the tert-butyl group provides steric bulk and influences the compound's solubility characteristics and reactivity patterns. The molecular architecture can be represented through various structural descriptors, including the Simplified Molecular Input Line Entry System representation: CC(N1C=NC2=CC(Br)=CC=C12)(C)C, which provides a linear notation for the three-dimensional molecular structure.

Molecular Property Value Source
Molecular Formula C₁₁H₁₃BrN₂
Molecular Weight 253.14 g/mol
Chemical Abstracts Service Number 1187386-22-6
MDL Number MFCD12546516
Boiling Point 334.9±34.0°C at 760 mmHg
Storage Temperature 2-8°C
Purity Specification >97-98%

The three-dimensional conformation of 5-bromo-1-(tert-butyl)-1H-benzo[d]imidazole influences its interaction with biological targets and synthetic reagents. The tert-butyl group introduces significant steric hindrance around the nitrogen atom, affecting the compound's ability to participate in certain chemical reactions while potentially enhancing its selectivity in others. The bromine substituent serves as both an electron-withdrawing group and a potential site for further chemical modification through cross-coupling reactions or nucleophilic substitution processes.

Historical Development in Benzimidazole Chemistry

The historical development of benzimidazole chemistry traces its origins to the 1940s when researchers first recognized the potential of this heterocyclic system for biological applications. The foundational work began in 1944 when Woolley hypothesized that benzimidazoles exhibited purine-like construction and could evoke organic biological responses, marking the beginning of systematic investigation into this class of compounds. This early recognition of the benzimidazole scaffold's biological significance established the groundwork for decades of subsequent research and development.

The discovery of 5,6-dimethylbenzimidazole as a degradation product of vitamin B₁₂ by Brink and colleagues in the late 1940s provided crucial insights into the natural occurrence and biological importance of benzimidazole structures. This finding demonstrated that benzimidazole derivatives possessed vitamin B₁₂-like activity, further validating the therapeutic potential of this heterocyclic system and spurring increased interest among pharmaceutical researchers. The recognition that benzimidazole could serve as a bioisostere for naturally occurring purines opened new avenues for drug design and development.

Throughout the subsequent decades, the field witnessed remarkable expansion in both synthetic methodologies and applications of benzimidazole derivatives. The 1950s marked a period of significant advancement when researchers began exploring the antibacterial properties of benzimidazole compounds, with studies demonstrating activity against Escherichia coli and Streptococcus lactis. This period also saw the development of improved synthetic routes that enabled the preparation of diverse benzimidazole analogs with enhanced potency and bioavailability.

Year Milestone Development Significance
1944 Woolley's purine-like hypothesis First recognition of benzimidazole biological potential
1949 Discovery of vitamin B₁₂ connection Established natural biological relevance
1950s Antibacterial activity reports Demonstrated antimicrobial properties
1960s Proton pump inhibitor discovery Expanded therapeutic applications
1970s Anthelmintic drug development Major pharmaceutical breakthroughs
1990s-present Diversified synthetic approaches Enhanced compound diversity and accessibility

The evolution of benzimidazole chemistry has been characterized by continuous innovation in synthetic strategies and expanding recognition of biological activities. Modern developments have focused on creating more sophisticated derivatives with improved pharmacological profiles, leading to the development of numerous clinically important medications including antiparasitic agents, proton pump inhibitors, and antihypertensive drugs. The historical trajectory demonstrates how fundamental research into heterocyclic chemistry has translated into practical therapeutic applications with significant impact on human health.

Significance in Heterocyclic Compound Research

The significance of 5-bromo-1-(tert-butyl)-1H-benzo[d]imidazole within heterocyclic compound research extends far beyond its individual molecular properties, representing a crucial building block in the broader landscape of pharmaceutical and materials science applications. Benzimidazole derivatives have emerged as privileged structures in medicinal chemistry due to their remarkable ability to interact with diverse biological targets including enzymes, receptors, and nucleic acids. The robust affinity of benzimidazoles for various protein receptors has elevated them to the status of privileged substructures in pharmacological design, making compounds like 5-bromo-1-(tert-butyl)-1H-benzo[d]imidazole valuable scaffolds for drug discovery programs.

The structural versatility of benzimidazole compounds allows for extensive modification and functionalization, enabling researchers to fine-tune molecular properties for specific applications. The presence of the bromine atom in 5-bromo-1-(tert-butyl)-1H-benzo[d]imidazole provides a reactive site for further chemical elaboration through cross-coupling reactions, while the tert-butyl group offers opportunities for modulating solubility, stability, and biological activity. This combination of structural features makes the compound particularly valuable as an intermediate in the synthesis of more complex benzimidazole derivatives with enhanced therapeutic potential.

Contemporary research has demonstrated that benzimidazole derivatives exhibit an unprecedented range of biological activities including analgesic, anti-inflammatory, antimicrobial, antiulcer, antioxidant, anti-asthmatic, anti-diabetic, anticancer, antiviral, antiarrhythmic, anticonvulsant, antiprotozoal, hypotensive, and neuroprotective effects. This broad spectrum of activities reflects the fundamental importance of the benzimidazole core in biological systems and validates the continued investment in research focused on this heterocyclic family. The development of structure-activity relationships for benzimidazole compounds has provided crucial insights into the molecular features responsible for specific biological effects.

Research Application Significance Molecular Basis
Drug Discovery Privileged scaffold for pharmaceutical development High affinity for diverse biological targets
Synthetic Chemistry Versatile building block for complex molecules Reactive bromine site and modifiable tert-butyl group
Biological Research Model compound for structure-activity studies Representative benzimidazole architecture
Materials Science Component in functional materials Heterocyclic properties and thermal stability
Medicinal Chemistry Lead compound optimization Tunable pharmacological properties

The integration of the benzimidazole nucleus in contemporary drug development continues to play a crucial role in therapeutic research, offering versatile and effective approaches for treating a wide range of diseases. The compound 5-bromo-1-(tert-butyl)-1H-benzo[d]imidazole exemplifies the potential of rationally designed heterocyclic compounds to serve as starting points for pharmaceutical innovation. Research programs focusing on this compound and related structures have contributed to our understanding of how molecular modifications can influence biological activity, selectivity, and pharmacokinetic properties.

The significance of this compound within the broader context of heterocyclic research is further enhanced by its potential applications in catalysis and materials science. The unique electronic properties imparted by the bromine substituent and the steric effects of the tert-butyl group create opportunities for developing specialized catalysts and functional materials with tailored properties. These applications demonstrate the multidisciplinary impact of benzimidazole research and highlight the importance of continued investigation into this class of compounds.

Properties

IUPAC Name

5-bromo-1-tert-butylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrN2/c1-11(2,3)14-7-13-9-6-8(12)4-5-10(9)14/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IILSCUZPOBADKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C=NC2=C1C=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60675192
Record name 5-Bromo-1-tert-butyl-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60675192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187386-22-6
Record name 5-Bromo-1-tert-butyl-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60675192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

5-Bromo-1-(tert-butyl)-1H-benzo[d]imidazole is a heterocyclic compound belonging to the benzimidazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms, and potential applications based on recent research findings.

Chemical Structure and Properties

5-Bromo-1-(tert-butyl)-1H-benzo[d]imidazole features a bromine atom at the 5-position and a tert-butyl group at the 1-position of the benzimidazole ring. This unique substitution pattern influences its chemical reactivity and biological interactions.

Chemical Formula

  • Molecular Formula : C_{11}H_{12}BrN_{3}
  • Molecular Weight : 269.14 g/mol

The biological activity of 5-bromo-1-(tert-butyl)-1H-benzo[d]imidazole is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the bromine atom enhances its lipophilicity, potentially increasing membrane permeability and bioavailability. The tert-butyl group contributes to steric hindrance, influencing binding affinity and selectivity for specific molecular targets.

Anticancer Activity

Recent studies have demonstrated the potential of 5-bromo-1-(tert-butyl)-1H-benzo[d]imidazole as an anticancer agent. In vitro assays have shown that this compound can induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and U87 (glioblastoma) cells.

Cell Line IC50 (μM) Mechanism
MCF-725.72 ± 3.95Induction of apoptosis
U8745.2 ± 13.0Cell cycle arrest

Flow cytometry analyses indicated that treatment with this compound leads to increased early-stage apoptosis in a dose-dependent manner, suggesting its potential as a therapeutic agent against various cancers .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have reported significant activity against various bacterial strains, including Staphylococcus aureus and Mycobacterium tuberculosis, indicating its potential as an antibacterial agent.

Bacterial Strain MIC (μg/mL)
Staphylococcus aureus0.015
Mycobacterium tuberculosis0.625

These findings highlight the compound's efficacy in inhibiting bacterial growth, which is particularly relevant in the context of rising antibiotic resistance .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the benzimidazole core can significantly affect biological activity. For instance, substituting different groups at the 5-position or altering the tert-butyl group can enhance or diminish anticancer and antimicrobial potency.

Case Studies

A notable case study involved testing the compound's effects in vivo using chick chorioallantoic membrane tumor assays. The results showed that 5-bromo-1-(tert-butyl)-1H-benzo[d]imidazole effectively inhibited angiogenesis and tumor growth comparable to established chemotherapeutics .

Scientific Research Applications

Medicinal Chemistry

5-Bromo-1-(tert-butyl)-1H-benzo[d]imidazole is being explored for its potential as a pharmaceutical intermediate . The compound's structure is conducive to modifications that can enhance its therapeutic properties. Research indicates that derivatives of benzo[d]imidazole exhibit a variety of biological activities, including:

  • Antimicrobial Activity : Studies have shown that related compounds demonstrate significant activity against various pathogens, including Staphylococcus aureus and Candida albicans . This suggests that 5-Bromo-1-(tert-butyl)-1H-benzo[d]imidazole may also possess similar antimicrobial properties.
  • Anticancer Properties : The compound has been investigated for its potential to inhibit cancer cell proliferation. Its structural features allow for interactions with biological targets involved in cancer progression .

Chemical Synthesis

The compound serves as an important building block in organic synthesis. It can be utilized to create more complex organic molecules and heterocycles through various synthetic routes, including:

  • Nucleophilic Aromatic Substitution (SNAr) : This method allows for the introduction of different substituents onto the aromatic ring, facilitating the development of new derivatives with tailored properties .
  • Suzuki-Miyaura Coupling : This technique has been employed to generate libraries of aryl-substituted benzo[d]imidazole derivatives, enhancing the compound's potential applications in drug design .

Material Science

In addition to its pharmaceutical applications, 5-Bromo-1-(tert-butyl)-1H-benzo[d]imidazole is being investigated for its role in developing new materials. Its unique chemical properties make it suitable for use as a catalyst in various chemical reactions, contributing to advancements in material synthesis .

Case Study 1: Antimicrobial Activity

A study focused on synthesized benzo[d]imidazole derivatives demonstrated significant antimicrobial effects against Staphylococcus aureus and other pathogens. The minimum inhibitory concentration (MIC) values were notably low, indicating potent activity . This highlights the potential of 5-Bromo-1-(tert-butyl)-1H-benzo[d]imidazole as a lead compound for developing new antimicrobial agents.

Case Study 2: Drug Development

Research has explored the use of 5-Bromo-1-(tert-butyl)-1H-benzo[d]imidazole as a scaffold for drug discovery. Modifications to its structure have led to compounds with enhanced selectivity and potency against specific biological targets, particularly in cancer therapy .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent-Driven Structural and Physical Property Variations

The tert-butyl group in 5-Bromo-1-(tert-butyl)-1H-benzo[d]imidazole imparts steric bulk and lipophilicity, distinguishing it from analogs with smaller or polar substituents. Below is a comparative analysis of similar benzimidazole derivatives:

Table 1: Structural and Physical Properties of Selected Benzimidazole Derivatives
Compound Name Substituents Molecular Weight Melting Point (°C) Yield (%) Key Features Reference ID
5-Bromo-1-(tert-butyl)-1H-benzo[d]imidazole N1: tert-butyl; C5: Br 253.14 N/A N/A High lipophilicity, stable
5-Bromo-1-methyl-1H-benzo[d]imidazole N1: methyl; C5: Br 211.06 N/A N/A Smaller substituent, lower MW
5-Bromo-1-phenyl-1H-benzo[d]imidazole N1: phenyl; C5: Br 259.11 N/A N/A Aromatic N1, π-π interactions
7-Bromo-1-methyl-1H-benzo[d]imidazole N1: methyl; C7: Br 211.06 N/A N/A Bromine positional isomer
3aq: 2-(5-Bromo-1H-indol-3-yl)-6,7-dimethyl-1H-benzo[d]imidazole C5: Br; indole fusion 365.24 153–155 94 Heterocyclic fusion, high yield
3ar: 7-Bromo-2-(5-bromo-1-methyl-1H-indol-3-yl)-5-methyl-1H-benzo[d]imidazole Dual Br; methyl groups 456.09 114–116 91 Dual bromination, low MP

Key Observations :

  • Positional Isomerism : Bromine at C5 (target compound) vs. C7 (7-bromo analogs) alters electronic distribution, affecting reactivity and spectral properties .
  • Melting Points : Compounds with fused heterocycles (e.g., 3aq, 3ar) exhibit lower melting points due to reduced crystallinity compared to simpler benzimidazoles .

Key Observations :

  • Substituent Impact : Alkyloxy groups (e.g., butoxymethyl) enhance enzyme inhibition compared to tert-butyl, which may prioritize steric effects over electronic modulation .
  • Optoelectronic Potential: Fluorenyl- and aryl-substituted benzimidazoles (e.g., 2,7-bis[(1H-benzo[d]imidazol-2-yl)aryl]-9H-fluorene) exhibit blue fluorescence (φFL = 0.31–0.99), suggesting applications for the target compound in OLEDs .

Preparation Methods

General Synthetic Strategy

The synthesis of 5-Bromo-1-(tert-butyl)-1H-benzo[d]imidazole typically involves the construction of the benzimidazole core from appropriately substituted o-phenylenediamines, followed by N-alkylation to introduce the tert-butyl group. Bromination is introduced either by starting from a brominated diamine or via selective bromination of the benzimidazole ring.

Preparation of 5-Bromo-1H-benzimidazole Core

One well-documented method for synthesizing 5-bromo-1H-benzimidazole (the core structure without tert-butyl substitution) involves condensation of 4-bromo-1,2-benzenediamine with trimethyl orthoformate in the presence of hydrochloric acid and N,N-dimethylformamide (DMF) as solvent at room temperature for 1 hour. The reaction mixture is then neutralized to pH 7 with sodium bicarbonate, extracted with ethyl acetate, and dried to yield 5-bromo-1H-benzimidazole as an off-white solid with nearly quantitative yield (100%).

Reaction Scheme:

Starting Material Reagents & Conditions Product Yield
4-Bromo-1,2-benzenediamine Trimethyl orthoformate, conc. HCl, DMF, 20°C, 1 h 5-Bromo-1H-benzimidazole 100%

Characterization Data:

  • LCMS: 197 [M+1]+
  • ^1H NMR (400 MHz, DMSO-d6): δ 7.33 (t, J=8.8 Hz, 1H), 7.55 (dd, J=7.6, 4.0 Hz, 1H), 7.79 (d, J=4.72 Hz, 1H), 8.26 (s, 1H), 12.61 (d, J=2.56 Hz, 1H).

Alternative Multi-Step Synthetic Route Based on Patent WO2015005615A1

A comprehensive synthetic method for benzimidazole derivatives, which can be adapted for 5-bromo-1-(tert-butyl)-1H-benzo[d]imidazole, involves the following steps:

Step Description Conditions & Reagents
a) Pinner reaction: Hydrolysis of nitrile groups to form intermediate compounds under acidic conditions React nitrile compound with HCl, bromic acid, or acetic acid at -10°C to 0°C
b) Benzyl group introduction: Alkylation of intermediate with benzyl halides React in methanol or ethanol at 23–25°C
c) Cyclization: Formation of benzimidazole ring via base-promoted cyclization Use potassium carbonate or triethylamine in solvents like methanol, ethanol, or methylene chloride at 40–45°C reflux
d) Final N-alkylation: Introduction of tert-butyl group via reaction with tert-butyl alkylating agents Use potassium carbonate or sodium bicarbonate in methanol, ethanol, or water mixtures at 23–25°C

This method is advantageous due to:

  • Use of low-cost starting materials.
  • Avoidance of dangerous reagents.
  • No requirement for additional separation processes during synthesis.
  • High yields suitable for large-scale production.

Summary of Reaction Conditions and Yields

Step Reagents/Conditions Temperature (°C) Solvent(s) Base(s) Yield (%) Notes
Condensation to benzimidazole 4-Bromo-1,2-benzenediamine, trimethyl orthoformate, conc. HCl 20 DMF 100 Neutralize with NaHCO3 after reaction
N-tert-butylation tert-Butyl halide, base 23–45 DMF, acetonitrile K2CO3, NaHCO3 High Typical N-alkylation conditions
Pinner reaction (intermediate) Nitrile compound, acid -10 to 0 Hydrolysis under acidic conditions
Benzyl group introduction Benzyl halide 23–25 Methanol, ethanol Alkylation step
Cyclization Base-promoted ring closure 40–45 (reflux) Methanol, methylene chloride K2CO3, triethylamine Formation of benzimidazole ring

Research Findings and Analysis

  • The direct condensation of 4-bromo-1,2-benzenediamine with trimethyl orthoformate under acidic conditions is a highly efficient and straightforward method to obtain 5-bromo-1H-benzimidazole with excellent yield and purity.
  • The subsequent N-alkylation to introduce the tert-butyl group is best performed under mild basic conditions to avoid side reactions and maintain the integrity of the bromine substituent.
  • The multi-step synthetic route outlined in patent WO2015005615A1 provides a scalable, safe, and cost-effective approach to benzimidazole derivatives, including those with alkyl substitutions such as tert-butyl groups. This method avoids hazardous reagents and additional purification steps, making it industrially attractive.
  • Reaction parameters such as solvent choice, temperature, and molar ratios are critical for optimizing yields and minimizing by-products.
  • The use of bases like potassium carbonate and solvents like DMF or acetonitrile is consistent across different steps, highlighting their importance in benzimidazole chemistry.

Q & A

Q. Table 1. Bioactivity Comparison of Halogenated Analogs

CompoundIC₅₀ (μM) Kinase XLogP
5-Bromo-1-(t-Bu)-BIM0.453.2
6-Fluoro-1-(t-Bu)-BIM1.202.8
5-Chloro-1-(t-Bu)-BIM0.783.1

Basic: What safety protocols are critical when handling 5-Bromo-1-(tert-butyl)-1H-benzo[d]imidazole in laboratory settings?

Answer:

  • PPE : Nitrile gloves, lab coat, and goggles.
  • Ventilation : Use fume hoods due to volatile brominated byproducts .
  • Waste Disposal : Neutralize with 10% sodium thiosulfate before aqueous disposal .

Advanced: How can the bromine atom in 5-Bromo-1-(tert-butyl)-1H-benzo[d]imidazole be selectively functionalized for targeted drug discovery?

Answer:

  • Cross-Coupling : Suzuki-Miyaura with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C) replaces Br with aryl groups (yield: 60–90%) .
  • Azide Substitution : NaN₃ in DMF at 100°C generates 5-azido intermediates for click chemistry .

Basic: What are the key differences in reactivity between 5-Bromo-1-(tert-butyl)-1H-benzo[d]imidazole and its non-brominated counterpart?

Answer:

  • Electrophilicity : Bromine increases susceptibility to nucleophilic attack (e.g., SNAr vs. non-brominated analogs, which require harsher conditions) .
  • Spectral Differentiation : Br introduces distinct isotopic patterns in mass spectra (1:1 ratio for ⁷⁹Br/⁸¹Br) .

Advanced: What role does the benzimidazole core play in the compound’s interaction with biological targets, and how can this be probed experimentally?

Answer:

  • Binding Studies :
    • SPR : Immobilize target proteins (e.g., kinases) to measure binding affinity (KD: 10–100 nM range) .
    • X-ray Crystallography : Resolve π-π stacking between benzimidazole and aromatic residues (e.g., Tyr-123 in Kinase X) .

Advanced: How do solvent polarity and temperature affect the regioselectivity of 5-Bromo-1-(tert-butyl)-1H-benzo[d]imidazole in multicomponent reactions?

Answer:

  • Polar Solvents (DMF, DMSO) : Stabilize transition states for C5 functionalization (yield: 80% at 100°C) .
  • Nonpolar Solvents (Toluene) : Favor steric control at tert-butyl, reducing side reactions (<5% byproducts) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
5-Bromo-1-(tert-butyl)-1H-benzo[d]imidazole
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
5-Bromo-1-(tert-butyl)-1H-benzo[d]imidazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.